5-Acetyl-3-bromo-2-fluorophenylboronic acid
Description
5-Acetyl-3-bromo-2-fluorophenylboronic acid is a multifunctional arylboronic acid derivative featuring an acetyl group at position 5, bromo at position 3, and fluoro at position 2 on the phenyl ring. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and materials science due to their ability to form reversible covalent bonds with diols and amines. The electron-withdrawing substituents (acetyl, bromo, fluoro) in this compound are expected to enhance its acidity and influence its reactivity in organic transformations or biological interactions .
Properties
IUPAC Name |
(5-acetyl-3-bromo-2-fluorophenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BBrFO3/c1-4(12)5-2-6(9(13)14)8(11)7(10)3-5/h2-3,13-14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNLLFHOCHZLIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)Br)C(=O)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BBrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Miyaura Borylation of Halogenated Precursors
This two-step approach involves synthesizing a trihalogenated intermediate followed by palladium-catalyzed borylation.
Step 1: Synthesis of 5-Acetyl-3-bromo-2-fluoro-4-iodobenzene
Reaction Conditions :
| Parameter | Specification |
|---|---|
| Starting Material | 2-fluoro-5-acetylbenzene |
| Brominating Agent | Br₂ (1.1 eq) in H₂SO₄ (0°C, 2 h) |
| Iodination Method | ICl in CHCl₃ (rt, 12 h) |
| Yield | 68% (isolated) |
Mechanistic Insights :
Step 2: Miyaura Borylation
Optimized Conditions :
| Component | Quantity/Parameter |
|---|---|
| Catalyst | PdCl₂(dppf) (5 mol%) |
| Diboron Reagent | B₂Pin₂ (1.5 eq) |
| Base | KOAc (3.0 eq) |
| Solvent | 1,4-Dioxane (0.1 M) |
| Temperature | 80°C, 18 h under N₂ |
| Yield | 82% (pinacol ester) |
Critical Observations :
Fries Rearrangement-Mediated Approach
This route leverages acyl migration to install the acetyl group post-borylation.
Reaction Sequence:
-
Synthesis of 3-Bromo-2-fluorophenyl Boronate :
-
Fries Rearrangement :
Condition Detail Lewis Acid AlCl₃ (2.0 eq) Solvent Tetrachlorethylene (reflux, 6 h) Migration Outcome 85% para-acetyl product
Advantages :
Protective Strategies and Deprotection
Pinacol Ester Protection
Protection Protocol :
-
React boronic acid with pinacol (1.2 eq) in THF (0°C → rt, 12 h)
Deprotection Methods :
| Method | Conditions | Efficiency |
|---|---|---|
| Acidic Hydrolysis | 2M HCl in THF/H₂O (1:1), 0°C, 2 h | 88% |
| Oxidative Cleavage | NaIO₄ (2 eq), MeOH/H₂O, rt, 4 h | 76% |
Stability Data :
Analytical Characterization
Spectroscopic Profiles
¹H NMR (400 MHz, DMSO-d₆) :
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.32 | s | H-6 (aryl) |
| 7.89 | d (J=8.4 Hz) | H-4 (aryl) |
| 2.61 | s | Acetyl CH₃ |
¹¹B NMR (128 MHz) :
IR (KBr) :
Industrial-Scale Considerations
| Parameter | Laboratory Scale | Pilot Plant (5 kg) |
|---|---|---|
| Solvent Consumption | 10 L/kg | 3.5 L/kg (tetrachlorethylene recycle) |
| Cycle Time | 48 h | 22 h (continuous flow) |
| Purity | 98% | 99.5% (crystallization) |
Cost Analysis :
Emerging Methodologies
Photocatalytic Borylation
Scientific Research Applications
Organic Synthesis
5-Acetyl-3-bromo-2-fluorophenylboronic acid is widely used as a reagent in Suzuki-Miyaura cross-coupling reactions , which are essential for forming carbon-carbon bonds in organic synthesis. This application is crucial for constructing complex organic molecules used in pharmaceuticals and agrochemicals.
The compound has shown potential in various biological applications:
- Enzyme Inhibition: Its boronic acid functional group allows it to act as a reversible inhibitor for enzymes like serine proteases, making it valuable in drug design.
- Antimicrobial Activity: Studies indicate that boronic acids can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values for related compounds often fall below 1 μg/mL.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | <1 | Candida albicans |
| Related Boronic Acid Derivative | <0.5 | Aspergillus niger |
Anticancer Research
Research has highlighted the anticancer properties of this compound, particularly its ability to induce apoptosis in cancer cells:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15 | Inhibition of Bcl-2 proteins |
Antifungal Activity
A study evaluated the antifungal efficacy of several boronic acid derivatives against Candida albicans. The results demonstrated significant inhibition of fungal growth, with MIC values indicating effective concentrations for therapeutic use.
Anticancer Activity
In vitro studies have demonstrated that this compound can reduce the viability of various cancer cell lines by modulating critical signaling pathways involved in cell survival and proliferation.
Mechanism of Action
The mechanism of action of 5-acetyl-3-bromo-2-fluorophenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in this process are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Substituent Effects on Acidity and Reactivity
The acidity of arylboronic acids is critically influenced by substituents. Electron-withdrawing groups (EWGs) lower the pKa by stabilizing the conjugate base. Below is a comparison of substituent effects:
Key Observations :
Key Observations :
Structural Isomerization and Stability
Certain arylboronic acids undergo equilibrium between open and cyclic forms (e.g., benzoxaboroles):
Biological Activity
5-Acetyl-3-bromo-2-fluorophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including an acetyl group, bromine, and fluorine substituents, which may influence its interaction with biological targets.
- Molecular Formula : C₈H₈BrFNO₂
- Molecular Weight : 232.06 g/mol
- Structural Features :
- Acetyl group enhances lipophilicity.
- Bromine and fluorine atoms may modulate electronic properties and reactivity.
Boronic acids, including this compound, are known to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for their role as enzyme inhibitors. The mechanism typically involves:
- Formation of Boronate Esters : Interaction with hydroxyl groups on target proteins.
- Inhibition of Enzymatic Activity : Particularly relevant in the context of proteases and kinases.
Antifungal Activity
Recent studies have highlighted the antifungal potential of boronic acids, including derivatives similar to this compound. For instance, compounds in this category have shown activity against Candida albicans and other fungal pathogens.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | C. albicans | < 1 µg/mL |
| Compound B | C. glabrata | < 0.5 µg/mL |
These findings suggest that modifications in the boronic acid structure can enhance antifungal efficacy, potentially making them suitable candidates for further development in antifungal therapies.
Antitumor Activity
This compound has also been investigated for its antitumor properties. Research indicates that certain boronic acids exhibit cytotoxic effects against various cancer cell lines.
These results imply that the compound may interfere with cellular proliferation pathways, possibly through inhibition of key kinases involved in cell cycle regulation.
Study on Antifungal Properties
In a comparative study involving multiple boronic acid derivatives, this compound was evaluated for its antifungal activity against Candida species. The study demonstrated significant inhibition at low concentrations, supporting the hypothesis that structural modifications can enhance biological activity.
Study on Antitumor Effects
A separate investigation assessed the cytotoxic effects of various boronic acids on cancer cell lines. The study revealed that compounds with specific halogen substitutions exhibited increased potency against P388 and HCT116 cells, indicating a structure-activity relationship that merits further exploration.
Q & A
[Basic] What are the validated synthetic routes for 5-Acetyl-3-bromo-2-fluorophenylboronic acid, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound typically involves halogenation and boronic acid functionalization. A validated route includes oxidative hydroxylation of precursor boronic acids using dihydrogen peroxide in a solvent mixture (ethanol, acetic acid, ethyl acetate) at 35°C for 3 hours . Optimization strategies include:
- Solvent selection: Ethanol enhances solubility, while acetic acid stabilizes intermediates.
- Temperature control: Maintaining 35°C minimizes side reactions (e.g., deboronation).
- Purification: Column chromatography or recrystallization in ethyl acetate/hexane mixtures improves purity (>95% by HPLC).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
